4-(4-fluoroanilino)-3-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluoroanilino)-3-nitropyridine is an organic compound that features both a fluorinated phenyl group and a nitro-substituted pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluoroanilino)-3-nitropyridine typically involves a multi-step process. One common method includes the nitration of 4-aminopyridine to introduce the nitro group, followed by a coupling reaction with 4-fluoroaniline. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. The choice of solvents, temperature, and pressure conditions are critical to achieving efficient production.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluoroanilino)-3-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like sodium hydride or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield (4-Fluoro-phenyl)-(3-aminopyridin-4-yl)-amine.
Scientific Research Applications
4-(4-fluoroanilino)-3-nitropyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and inhibition.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluoroanilino)-3-nitropyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorinated phenyl group can enhance binding affinity to certain enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Fluorophenylacetic acid
- 4-Fluorophenylacetylene
- 4-Fluorophenylacetyl chloride
Uniqueness
What sets 4-(4-fluoroanilino)-3-nitropyridine apart from similar compounds is its dual functional groups, which provide a unique combination of reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
14251-89-9 |
---|---|
Molecular Formula |
C11H8FN3O2 |
Molecular Weight |
233.2g/mol |
IUPAC Name |
N-(4-fluorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H8FN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |
InChI Key |
PREAJFLGPFZDCQ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.